1-hydroxy-7aH-2,1-benzoxaborol-6-ol
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Overview
Description
1-hydroxy-7aH-2,1-benzoxaborol-6-ol is a member of the benzoxaborole class of compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-7aH-2,1-benzoxaborol-6-ol typically involves the formation of the benzoxaborole ring system followed by functionalization at specific positions. One common method starts with 4-tolunitrile, which undergoes a five-step sequence involving a Hofmann rearrangement to yield the desired compound . Another approach uses 2-methyl-5-nitroaniline as the starting material, featuring borylation of aniline and continuous flow hydrogenation as key steps .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. The second synthetic approach mentioned above, which utilizes 2-methyl-5-nitroaniline, is particularly practical and scalable due to its mild operating conditions and facile isolation process .
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-7aH-2,1-benzoxaborol-6-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of boron.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxaborole ring.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzoxaborole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can introduce various functional groups onto the benzoxaborole ring .
Scientific Research Applications
1-hydroxy-7aH-2,1-benzoxaborol-6-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-hydroxy-7aH-2,1-benzoxaborol-6-ol involves the inhibition of specific enzymes. For example, it inhibits leucyl-tRNA synthetase by forming an adduct with the enzyme, thereby blocking protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-hydroxy-7aH-2,1-benzoxaborol-6-ol include:
Tavaborole: An antifungal agent used to treat onychomycosis.
Crisaborole: Used for the treatment of atopic dermatitis.
6-amino-1-hydroxy-2,1-benzoxaborolane: Investigated for its potential in treating visceral leishmaniasis.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzoxaborole ring, which imparts distinct chemical and biological properties. Its ability to inhibit enzymes through the oxaborole-tRNA-trapping mechanism sets it apart from other benzoxaborole derivatives .
Properties
Molecular Formula |
C7H7BO3 |
---|---|
Molecular Weight |
149.94 g/mol |
IUPAC Name |
1-hydroxy-7aH-2,1-benzoxaborol-6-ol |
InChI |
InChI=1S/C7H7BO3/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-4,7,9-10H |
InChI Key |
QTFMZQIATSSRLL-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2C=C(C=CC2=CO1)O)O |
Origin of Product |
United States |
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